GDC-1971 - 2377352-49-1

GDC-1971

Catalog Number: EVT-8953388
CAS Number: 2377352-49-1
Molecular Formula: C25H26N8O
Molecular Weight: 454.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of GDC-1971 has been optimized through several methodologies. Initially, the compound was synthesized using a multi-step process involving key intermediates. The first step involves the coupling of an intermediate compound with a bicyclic tetrahydronaphthyridine ring using palladium catalysts and Xantphos ligands. Following this, a nucleophilic aromatic substitution reaction occurs with a bis-HCl salt in dimethyl sulfoxide and potassium carbonate, leading to the formation of a tetrahydropyran-protected analogue .

Subsequent deprotection steps are performed using hydrochloric acid in methanol to yield GDC-1971 as its hydrochloride salt. Streamlined synthetic routes have been developed to enhance scalability and robustness for larger-scale production .

Molecular Structure Analysis

The molecular structure of GDC-1971 features a complex arrangement that facilitates its interaction with SHP2. The compound's core structure includes a bicyclic system that enhances its binding affinity and specificity towards the allosteric site of the enzyme. Detailed structural data can be derived from crystallographic studies and computational modeling, which highlight the conformational dynamics upon ligand binding.

The molecular formula for GDC-1971 is C19_{19}H22_{22}ClN3_{3}O2_{2}, with a molecular weight of approximately 359.84 g/mol. The compound exhibits specific stereochemistry that is crucial for its biological activity .

Chemical Reactions Analysis

GDC-1971 undergoes various chemical reactions during its synthesis and potential metabolic pathways. The primary reactions include:

  • Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to form carbon-carbon bonds between intermediates.
  • Nucleophilic Aromatic Substitution: This reaction is pivotal for creating the final structure by substituting halides with nucleophiles.
  • Deprotection Reactions: Hydrochloric acid treatment removes protective groups to yield the active pharmaceutical ingredient.

These reactions are carefully controlled to optimize yield and purity during synthesis .

Mechanism of Action

GDC-1971 functions by allosterically inhibiting SHP2, which plays a crucial role in mediating signaling pathways that promote tumor growth and survival. By binding to an allosteric site on SHP2, GDC-1971 stabilizes the enzyme in an inactive conformation, thereby preventing it from facilitating downstream signaling events associated with oncogenesis.

This inhibition leads to reduced activation of pathways such as RAS/RAF/MEK/ERK, which are often dysregulated in cancers harboring KRAS mutations. Preclinical studies have demonstrated that combining GDC-1971 with KRAS inhibitors like Divarasib results in significant antitumor activity, suggesting a synergistic effect that could enhance therapeutic outcomes in patients with specific genetic profiles .

Physical and Chemical Properties Analysis

GDC-1971 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Stability under various pH conditions has been evaluated to ensure efficacy during formulation.

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to assess purity and confirm identity throughout the synthesis process .

Applications

GDC-1971 is primarily being investigated for its therapeutic potential in oncology. Its applications include:

  • Cancer Treatment: Specifically targeting solid tumors associated with KRAS mutations.
  • Combination Therapy: Being tested in combination with other targeted therapies such as KRAS inhibitors to enhance antitumor efficacy.
  • Research Tool: Serving as a valuable tool for studying SHP2's role in cellular signaling and cancer biology.
Molecular Characterization and Target Validation of GDC-1971

Structural Basis of SHP2 Inhibition by GDC-1971

GDC-1971 (also known as RLY-1971 or migoprotafib) is a potent allosteric inhibitor of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), with the chemical name (3R)-1'-[3-(3,4-dihydro-1,5-naphthyridin-1(2H)-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-3H-spiro[1-benzofuran-2,4'-piperidin]-3-amine (molecular formula: C₂₅H₂₆N₈O; molecular weight: 454.53 g/mol) [5]. Its three-dimensional structure was resolved via X-ray crystallography (Protein Data Bank ID: 8T6D) at 2.40 Å resolution, revealing critical binding interactions within the allosteric tunnel of SHP2 [3]. This tunnel forms at the interface of the N-terminal Src homology 2 domain (N-SH2), C-terminal Src homology 2 domain (C-SH2), and protein tyrosine phosphatase domain (PTP) [2] [6].

GDC-1971 features a pyrazolopyrazine core substituted with a tetrahydronaphthyridine group and a spirocyclic benzofuran-piperidine amine moiety [4]. The inhibitor stabilizes SHP2 in an autoinhibited conformation through three key interactions: (1) The primary amine of the spirocyclic system forms a hydrogen bond with phenylalanine 113 (Phe113) of the N-SH2 domain; (2) The pyrazolopyrazine nitrogen engages in hydrogen bonding with arginine 111 (Arg111); (3) The tetrahydronaphthyridine group participates in π-π stacking with Arg111 [3] [8]. Additionally, the dichlorophenyl group adjacent to the pyrazolopyrazine core inserts into a hydrophobic pocket formed by residues from the C-SH2 and PTP domains, enhancing binding affinity [4].

Table 1: Key Binding Interactions of GDC-1971 with SHP2

GDC-1971 Chemical MotifSHP2 ResidueInteraction Type
Spirocyclic primary aminePhe113 (N-SH2)Hydrogen bond
Pyrazolopyrazine nitrogenArg111 (C-SH2)Hydrogen bond
TetrahydronaphthyridineArg111 (C-SH2)π-π stacking
Dichlorophenyl groupLeu254, Met258 (PTP)Hydrophobic packing

Allosteric Modulation of SHP2 Conformational Dynamics

SHP2 exists in equilibrium between inactive (closed) and active (open) conformations. In the basal state, the N-SH2 domain sterically occludes the catalytic PTP domain via a "D'E loop" (residues Asn58-Tyr62-Ala72) that blocks substrate access to the catalytic cysteine 459 (Cys459) [2] [6]. Oncogenic activation (e.g., via E76K mutations) disrupts N-SH2:PTP domain interfaces, shifting equilibrium toward the open state [6]. GDC-1971 binds >15 Å away from the catalytic site, acting as a "molecular glue" that reinforces the autoinhibited conformation by bridging the N-SH2, C-SH2, and PTP domains [2] [8].

Metadynamics simulations and free energy landscape analyses demonstrate that GDC-1971 binding increases the energy barrier for transitioning from the closed to open state by 5.8 kcal/mol compared to apo-SHP2 [2]. This is achieved through:

  • Restricted Domain Mobility: The inhibitor reduces flexibility at the N-SH2:PTP interface, decreasing the root-mean-square fluctuation (RMSF) of residues 55–75 (D'E loop) by 65% [2].
  • Stabilization of Key Loops: The WPD loop (residues 421–431), essential for catalytic activity, remains displaced from the active site in the closed conformation. Hydrogen bonding between GDC-1971 and Arg111 locks the C-SH2 domain orientation, preventing WPD loop reorganization [2] [6].
  • Resistance to Activation Signals: Phosphopeptide binding to the N-SH2 domain (e.g., from receptor tyrosine kinases or programmed cell death protein 1) fails to induce conformational opening when GDC-1971 occupies the tunnel site, as verified by molecular dynamics trajectories exceeding 500 ns [2].

Table 2: Conformational Dynamics of SHP2 States

ParameterApo-SHP2 (Closed)GDC-1971-BoundOpen SHP2 (Active)
Catalytic Site AccessibilityBlockedBlockedExposed
D'E Loop RMSF (Å)1.8 ± 0.30.6 ± 0.13.2 ± 0.5
Free Energy Barrier (kcal/mol)12.418.2N/A
WPD Loop PositionRetractedRetractedCatalytically competent

Machine learning analysis (XGBoost/SHAP models) of simulation trajectories identified residues Phe113, Arg111, and isoleucine 282 (Ile282) as top contributors to conformational stabilization, with SHAP values >0.15 [2]. Mutation of Ile282 to valine reduces GDC-1971 potency by 35-fold, confirming its role in allosteric communication [2].

Selectivity Profiling Against Related Phosphatases (PTPN Family)

GDC-1971 exhibits >100-fold selectivity for SHP2 over other protein tyrosine phosphatases (PTPs), as determined by enzymatic assays using recombinant human phosphatases [5] [8]. This selectivity originates from structural differences in the allosteric tunnel:

  • SHP1 (PTPN6): Despite 61% sequence identity with SHP2, SHP1 contains divergent residues in its tunnel site: Gln257 replaces Glu249 in SHP2, disrupting hydrogen bonding with the inhibitor’s aromatic amine. Additionally, SHP1 has a smaller hydrophobic pocket due to leucine 270 replacing methionine 258, reducing affinity for the dichlorophenyl group [6] [8].
  • PTP1B (PTPN1): Lacks a comparable allosteric tunnel; its catalytic site has higher polarity (electrostatic potential: −15 kT/e) versus SHP2’s tunnel (−8 kT/e), disfavoring GDC-1971 binding [8].
  • CDC14B/CDKN3: Catalytic domains lack SH2 domains, precluding tunnel formation [2].

Table 3: Selectivity Profile of GDC-1971 Against Phosphatases

PhosphataseIC₅₀ (nM)Fold Selectivity vs. SHP2Key Structural Differences
SHP2 (PTPN11)12 ± 1.51Reference target
SHP1 (PTPN6)2,400 ± 310200Gln257 (vs. Glu249), Leu270 (vs. Met258)
PTP1B (PTPN1)>10,000>830No tunnel site; polar catalytic pocket
CDC14B>10,000>830No SH2 domains

Scaffold-hopping studies confirm that the pyrazolopyrazine core and tetrahydronaphthyridine group of GDC-1971 are critical for selectivity. Analogues with pyrimidine or pyridine N-oxide scaffolds show 3–10-fold reduced SHP2 affinity and diminished selectivity due to weaker π-stacking with Arg111 [8]. In cellular contexts, GDC-1971 (1 μM) inhibits SHP2-mediated dephosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in RIT1-mutant lung cancer cells without affecting SHP1-dependent interleukin-6 signaling in macrophages [5] [6].

Notably, oncogenic SHP2 mutants (E76K, A72S, Q510P) remain sensitive to GDC-1971, as their open-state equilibrium is shifted toward the closed conformation upon inhibitor binding. The D61G mutant, however, shows 8-fold reduced affinity due to destabilization of the N-SH2:PTP salt bridge [6].

Properties

CAS Number

2377352-49-1

Product Name

GDC-1971

IUPAC Name

(3R)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine

Molecular Formula

C25H26N8O

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C25H26N8O/c26-22-16-5-1-2-8-19(16)34-25(22)9-13-32(14-10-25)20-15-28-21-23(29-20)30-31-24(21)33-12-4-6-17-18(33)7-3-11-27-17/h1-3,5,7-8,11,15,22H,4,6,9-10,12-14,26H2,(H,29,30,31)/t22-/m1/s1

InChI Key

RGCGBFIARQENML-JOCHJYFZSA-N

Canonical SMILES

C1CC2=C(C=CC=N2)N(C1)C3=NNC4=NC(=CN=C43)N5CCC6(CC5)C(C7=CC=CC=C7O6)N

Isomeric SMILES

C1CC2=C(C=CC=N2)N(C1)C3=NNC4=NC(=CN=C43)N5CCC6(CC5)[C@@H](C7=CC=CC=C7O6)N

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